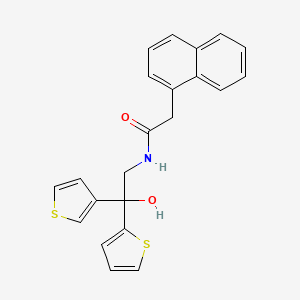![molecular formula C20H19Cl2N3O B2463773 (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 340313-18-0](/img/structure/B2463773.png)
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, dichlorophenyl group, and a diethylamino group, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with ethyl cyanoacetate under basic conditions to form an intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst, such as piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing specific groups.
科学研究应用
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(methoxy)phenyl]prop-2-enamide: Similar structure but with a methoxy group instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group in (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)17-8-5-14(6-9-17)11-15(13-23)20(26)24-16-7-10-18(21)19(22)12-16/h5-12H,3-4H2,1-2H3,(H,24,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOICDDVNGPXJP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2463690.png)
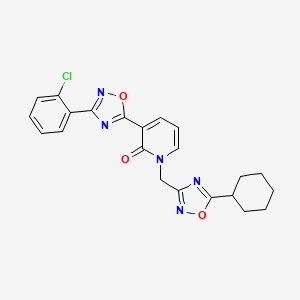
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)
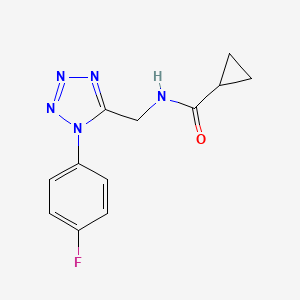
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)

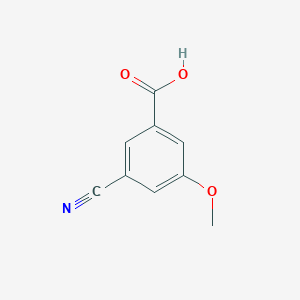
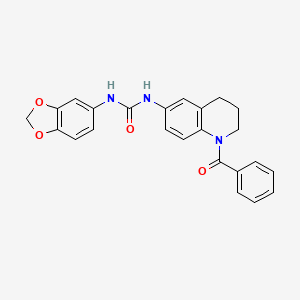
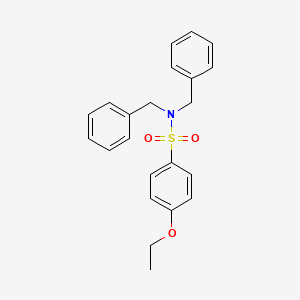
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)
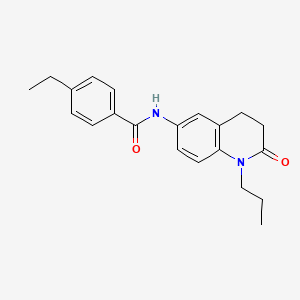
![7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2463709.png)
![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)
